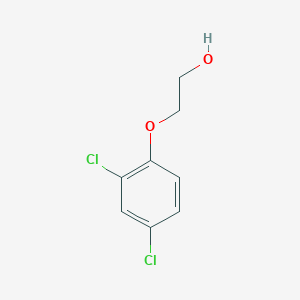

2-(2,4-ジクロロフェノキシ)エタノール

概要

説明

2-(2,4-Dichlorophenoxy)ethanol is a useful research compound. Its molecular formula is C8H8Cl2O2 and its molecular weight is 207.05 g/mol. The purity is usually 95%.

The exact mass of the compound 2-(2,4-Dichlorophenoxy)ethanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 423. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(2,4-Dichlorophenoxy)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-Dichlorophenoxy)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

化学分析

“2-(2,4-ジクロロフェノキシ)エタノール”は、化学式C8H8Cl2O2の化学物質です . そのユニークな特性により、化学分析で頻繁に使用されています。 この化合物は、207.054の分子量を持っています . o,p-ジクロロフェノキシエタノール、2-(2,4-ジクロロフェノキシ)エタノール、2,4-ジクロロフェノキシエタノール、2-(2',4'-ジクロロフェノキシ)エタノール、セロソルブ、2,4-ジクロロフェニル-、2,4-ジクロロフェニルセロソルブなど、他の名前でも知られています .

電気触媒

“2-(2,4-ジクロロフェノキシ)エタノール”は、環境への影響を最小限に抑えながら高価値製品を合成するための有望な手段である電気触媒で使用できます . これは、持続可能なエネルギーソリューションの必要性と一致しています。 深共晶溶媒 (DES) は、環境に優しく、安全で、コスト効率が高いことで知られており、材料革新の広範な機会や電気触媒における反応媒体としての利用など、数多くの利点をもたらします .

電気触媒合成における溶媒

この化合物は、電気触媒の合成における溶媒としても使用できます . “2-(2,4-ジクロロフェノキシ)エタノール”のユニークな特性により、この用途に最適な選択肢となっています。

グリーンケミストリーにおける研究

“2-(2,4-ジクロロフェノキシ)エタノール”は、グリーンケミストリーの研究でも使用されています . 特に、CO2、バイオマス、廃プラスチックの変換に役立ちます .

毒性学的研究

毒性学の分野では、さまざまな物質が生物系に与える影響を理解するために、しばしば“2-(2,4-ジクロロフェノキシ)エタノール”が研究で使用されます

Safety and Hazards

2-(2,4-Dichlorophenoxy)ethanol is classified as having acute toxicity (Category 4, Oral), skin irritation (Category 2), serious eye damage (Category 1), and specific target organ toxicity (single exposure, Category 3) . It is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

作用機序

Target of Action

2-(2,4-Dichlorophenoxy)ethanol is a derivative of 2,4-Dichlorophenoxyacetic acid (2,4-D), which is a systemic herbicide . The primary targets of this compound are broadleaf weeds . It specifically targets the plant hormone system, disrupting normal growth processes .

Mode of Action

The compound acts as a synthetic auxin, a type of plant hormone . It is absorbed through the roots and increases the biosynthesis and production of ethylene . This causes uncontrolled cell division, leading to the death of the plant . The mode of action is selective, affecting broadleaf plants but leaving most grasses, such as cereals, lawn turf, and grassland, relatively unaffected .

Biochemical Pathways

It is known that the compound interferes with the normal functioning of auxin, a key plant growth hormone . This interference leads to uncontrolled cell division and growth, which ultimately results in the death of the plant .

Pharmacokinetics

2,4-D is known to be readily absorbed by plant tissues and transported throughout the plant, where it exerts its herbicidal effects

Result of Action

The result of the action of 2-(2,4-Dichlorophenoxy)ethanol is the death of the target plants. By causing uncontrolled cell division and growth, the compound disrupts normal plant development, leading to the death of broadleaf weeds .

生化学分析

Biochemical Properties

It is known that the compound has a molecular weight of 207.054 Da

Cellular Effects

A study on a similar compound, 2,4-dichlorophenoxyacetamide, showed antiproliferative activities against certain cancer cell lines . It is unclear if 2-(2,4-Dichlorophenoxy)ethanol has similar effects.

Dosage Effects in Animal Models

There is limited information available on the effects of different dosages of 2-(2,4-Dichlorophenoxy)ethanol in animal models. A study on a similar compound, 2,4-dichlorophenoxyacetic acid, showed hepatic, renal, and pancreatic damage associated with chronic exposure .

Metabolic Pathways

A study on a similar compound, 2,4-dichlorophenoxyacetic acid, suggested that it involves different families of tfdA and tfdB genes .

特性

IUPAC Name |

2-(2,4-dichlorophenoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O2/c9-6-1-2-8(7(10)5-6)12-4-3-11/h1-2,5,11H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCCMNBRZMKANQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870474 | |

| Record name | 2-(2,4-Dichlorophenoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120-67-2, 14866-28-5 | |

| Record name | 2-(2,4-Dichlorophenoxy)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,4-Dichlorophenoxy)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2,4-Dichlorophenyl)ethane-1,2-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014866285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2,4-DICHLOROPHENOXY)ETHANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=423 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2,4-Dichlorophenoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,4-dichlorophenoxy)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.015 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2,4-DICHLOROPHENOXY)ETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N34K7N6Q37 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

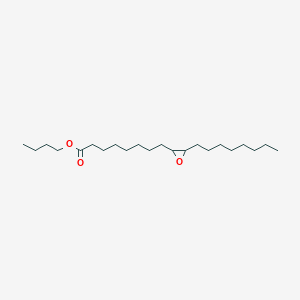

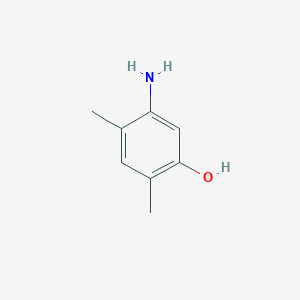

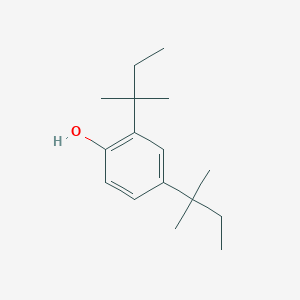

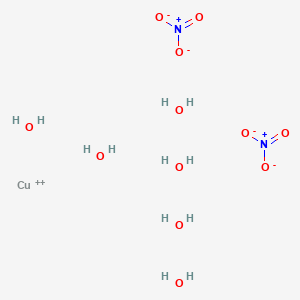

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-(2,4-dichlorophenoxy)ethanol relate to plant growth regulation?

A1: Research suggests that 2-(2,4-dichlorophenoxy)ethanol is a metabolite of 2,4-dichlorophenoxyethylamine (2,4-D ethylamine), a compound structurally similar to the plant growth regulator 2,4-D (2,4-dichlorophenoxyacetic acid). Studies indicate that treating plant tissues with 2,4-D ethylamine leads to the formation of 2-(2,4-dichlorophenoxy)ethanol, along with 2,4-dichlorophenol and 2,4-D acetaldehyde. [] Interestingly, 2-(2,4-dichlorophenoxy)ethanol, like its precursor 2,4-D ethylamine and 2,4-D itself, can induce epinasty (downward bending of leaves) in various plant species. [] This suggests a potential role of 2-(2,4-dichlorophenoxy)ethanol in influencing plant growth and development, possibly through pathways related to auxin activity.

Q2: How does the structure of 2-(2,4-dichlorophenoxy)ethanol influence its interaction with plant cells?

A2: Research indicates that the structure of 2-(2,4-dichlorophenoxy)ethanol, particularly its oil/water partition coefficient, influences its interaction with plant cell components like lecithin, a major phospholipid in cell membranes. [] While 2-(2,4-dichlorophenoxy)ethanol has a relatively high oil/water partition coefficient, suggesting a preference for lipid environments, its binding to lecithin appears to be less specific compared to compounds like 2,4-D. [] This difference in binding affinity could be attributed to the structural variations between these compounds, particularly in their hydrophilic portions, and might influence their interactions with cell membranes and subsequent effects on plant physiological processes.

Q3: What is the role of microorganisms in the environmental fate of 2-(2,4-dichlorophenoxy)ethyl sulfate, a compound related to 2-(2,4-dichlorophenoxy)ethanol?

A3: Research has identified that soil microorganisms play a crucial role in activating the pre-emergent herbicide 2-(2,4-dichlorophenoxy)ethyl sulfate, a compound structurally related to 2-(2,4-dichlorophenoxy)ethanol. [] Specifically, certain bacteria like Pseudomonas putida possess a novel alkylsulfatase enzyme capable of removing the sulfate group from 2-(2,4-dichlorophenoxy)ethyl sulfate, leading to the formation of 2-(2,4-dichlorophenoxy)ethanol. [] This microbial transformation is significant as it initiates the activation of the herbicide in the soil, highlighting the intricate interplay between chemical compounds and microbial activity in the environment.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Oxa-6,9-diazabicyclo[10.2.2]hexadeca-12,14,15-triene-5,8-dione, 4-amino-7-benzyl-3-isopropyl-](/img/structure/B85767.png)